Cas no 98477-12-4 (Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate)

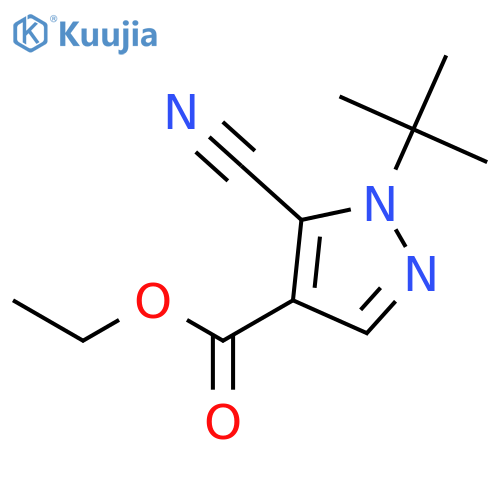

98477-12-4 structure

商品名:Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate

- ETHYL 1-TERT-BUTYL-5-CYANO-1H-PYRAZOLE-4-CARBOXYLATE

- ethyl 1-tert-butyl-5-cyanopyrazole-4-carboxylate

- Ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate

- LAGPFWNCTYDVGM-UHFFFAOYSA-N

- F79884

- 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester

- AKOS015908864

- FT-0761351

- 1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester

- DTXSID5073743

- Ethyl1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate

- 98477-12-4

- SCHEMBL10550773

- DB-080535

-

- インチ: InChI=1S/C11H15N3O2/c1-5-16-10(15)8-7-13-14(9(8)6-12)11(2,3)4/h7H,5H2,1-4H3

- InChIKey: LAGPFWNCTYDVGM-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C#N)N(C(C)(C)C)N=C1

計算された属性

- せいみつぶんしりょう: 221.116426730g/mol

- どういたいしつりょう: 221.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 67.9Ų

じっけんとくせい

- 密度みつど: 1.11

- ふってん: 362 ºC

- フラッシュポイント: 173 ºC

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189106-1g |

ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |

98477-12-4 | 95% | 1g |

$381 | 2024-07-18 | |

| Chemenu | CM189106-1g |

ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |

98477-12-4 | 95% | 1g |

$405 | 2021-08-05 | |

| Alichem | A049002599-1g |

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |

98477-12-4 | 95% | 1g |

$343.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750928-1g |

Ethyl 1-(tert-Butyl)-5-cyano-1h-pyrazole-4-carboxylate |

98477-12-4 | 98% | 1g |

¥3121.00 | 2024-04-23 | |

| Ambeed | A568425-1g |

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |

98477-12-4 | 95+% | 1g |

$343.0 | 2024-04-16 | |

| Crysdot LLC | CD11001078-1g |

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |

98477-12-4 | 95+% | 1g |

$429 | 2024-07-19 |

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

98477-12-4 (Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 307-59-5(perfluorododecane)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98477-12-4)Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate

清らかである:99%

はかる:1g

価格 ($):309.0